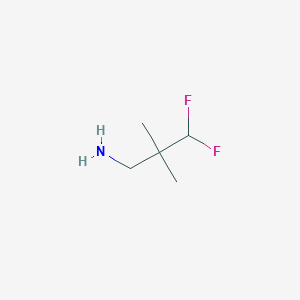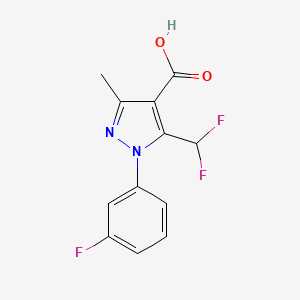
5-(difluoromethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Difluoromethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as DFMFP, is a novel pyrazole-based carboxylic acid. It is a fluorinated organofluorine compound with a wide range of potential applications in the field of scientific research and drug development. DFMFP is a versatile molecule that can be used as a precursor for the synthesis of various fluorinated compounds. Its unique structure and properties offer many advantages in the field of drug discovery and development, such as improved solubility, increased bioavailability, and increased potency.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- The synthesis of various pyrazole derivatives involves multi-step chemical reactions, highlighting their complex synthesis routes and structural diversity. For example, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared with a purity of 98%, demonstrating the efficiency of synthetic strategies for such compounds (L. Li-fen, 2013).
- Structural characterization of pyrazole compounds through crystallography reveals detailed insights into their molecular conformations. The analysis of N-Substituted Pyrazolines showed distinct dihedral angles between pyrazole rings and substituted fluorophenyl groups, indicating the influence of substitutions on molecular structure (Wan-Sin Loh et al., 2013).
Biological and Chemical Activities
- Pyrazole derivatives exhibit a range of biological activities, including antifungal properties. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent antifungal activities against several phytopathogenic fungi, highlighting their potential as bioactive agents (Shijie Du et al., 2015).
- The antimalarial activity of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates against Plasmodium falciparum dihydroorotate dehydrogenase, with some compounds showing high activity and selectivity, suggests their potential application in developing new antimalarial drugs (Nika Strašek et al., 2019).
Material and Chemical Applications
- The structural and spectral investigations of pyrazole-4-carboxylic acid derivatives provide foundational knowledge for their application in materials science, including the development of new fluorescent molecules and potential electronic materials (Yan‐Chao Wu et al., 2006).
Propriétés
IUPAC Name |
5-(difluoromethyl)-1-(3-fluorophenyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-4-2-3-7(13)5-8/h2-5,11H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFPOIWIYLYJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



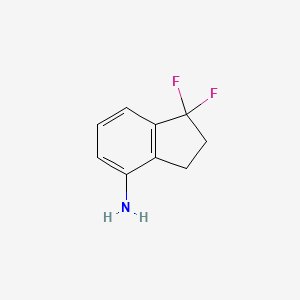
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
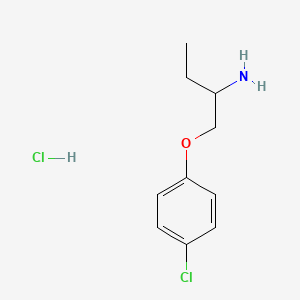
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
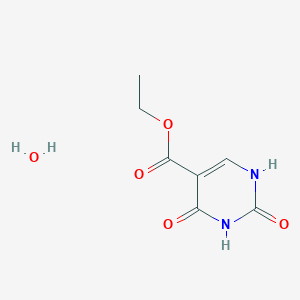

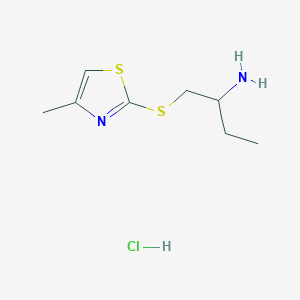
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)
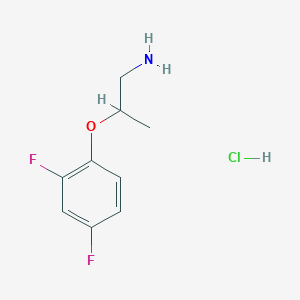
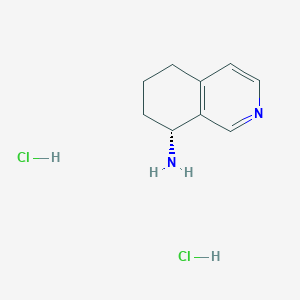
![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)
